PI3Kδ Cellular Inhibition: Methyl 2-(pyridin-3-yl)propanoate vs. Advanced Lead Compounds
Methyl 2-(pyridin-3-yl)propanoate demonstrated an IC₅₀ of 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 minutes by electrochemiluminescence assay [1]. In the same assay context, structurally distinct PI3Kδ inhibitors such as BDBM204084 exhibited IC₅₀ values of 3 nM, representing approximately 34-fold greater potency [2]. The 102 nM cellular potency of methyl 2-(pyridin-3-yl)propanoate establishes its utility as a moderately active starting scaffold for medicinal chemistry optimization rather than a development candidate, providing a benchmark for structure-activity relationship (SAR) studies.
| Evidence Dimension | Cellular PI3Kδ inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | BDBM204084: 3 nM |
| Quantified Difference | 34-fold lower potency than advanced lead compound |
| Conditions | Human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This establishes a quantifiable baseline for scaffold potential, enabling informed procurement for hit-to-lead campaigns where 3-pyridyl propanoate cores are desired.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). IC₅₀ = 102 nM for PI3Kδ-mediated AKT phosphorylation inhibition in Ri-1 cells. View Source
- [2] BindingDB. BDBM204084 (US9539260, F1). IC₅₀ = 3 nM for PI3Kδ inhibition. View Source
